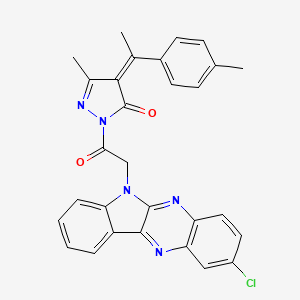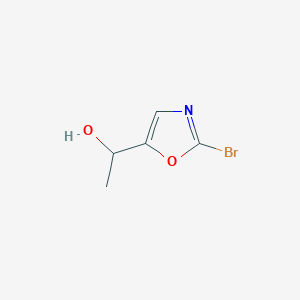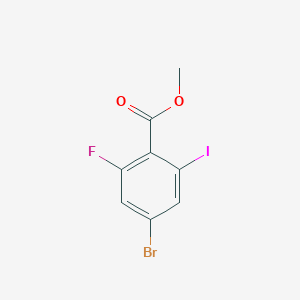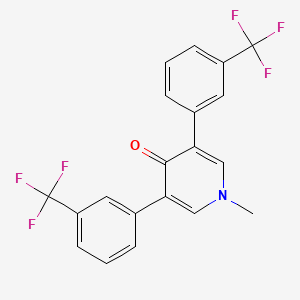![molecular formula C12H7F3N2O B13137499 6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a bipyridine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde typically involves the trifluoromethylation of a bipyridine precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable ligand in coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with similar applications in catalysis and materials science.
6-(Trifluoromethyl)-2,4’-bipyridine: A closely related compound with similar chemical properties.
Uniqueness
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H7F3N2O |
|---|---|
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)10-2-1-9(7-18)11(17-10)8-3-5-16-6-4-8/h1-7H |
Clé InChI |
GRNZYPXMZDCHDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C=O)C2=CC=NC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
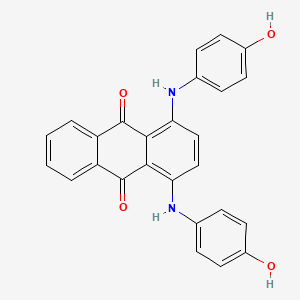
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)

![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)

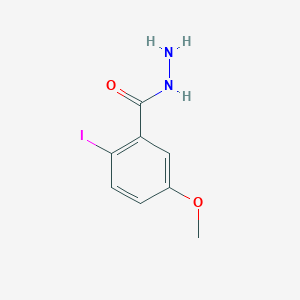

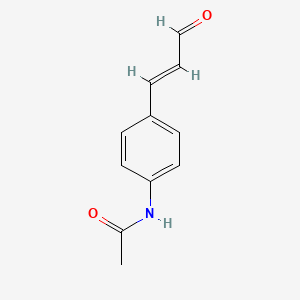
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
